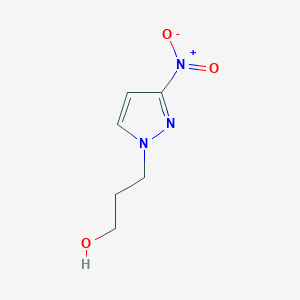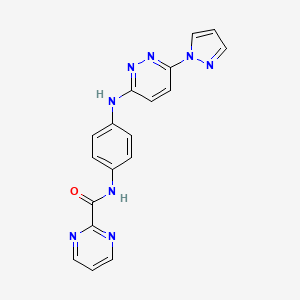![molecular formula C15H21N5 B2488434 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine CAS No. 2326190-01-4](/img/structure/B2488434.png)
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety and a 3-methylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine typically involves the following steps:
Formation of the 1-methyl-1H-1,2,4-triazole moiety: This can be achieved by reacting 1-methyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Attachment of the triazole moiety to the piperazine ring: This step involves the reaction of the triazole derivative with a piperazine compound, often using a coupling agent to facilitate the reaction.
Introduction of the 3-methylphenyl group: This can be done through a substitution reaction where the piperazine ring is functionalized with the 3-methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(3-methylphenyl)piperazine: A piperazine derivative with a similar aromatic substitution pattern.
1-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-4-(3-methylphenyl)piperazine: An isomer with the triazole moiety attached at a different position.
Uniqueness
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-methylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-13-4-3-5-14(10-13)20-8-6-19(7-9-20)11-15-16-12-17-18(15)2/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLAKLCKGAKEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC3=NC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)
![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/new.no-structure.jpg)
![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)
![2-phenoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2488361.png)
![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)

